3-Benzyl-2-methyltridecan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H37N |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-benzyl-2-methyltridecan-2-amine |
InChI |
InChI=1S/C21H37N/c1-4-5-6-7-8-9-10-14-17-20(21(2,3)22)18-19-15-12-11-13-16-19/h11-13,15-16,20H,4-10,14,17-18,22H2,1-3H3 |
InChI Key |
YGQLHDJHNTUZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC1=CC=CC=C1)C(C)(C)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Benzyl 2 Methyltridecan 2 Amine
Retrosynthetic Analysis of the Compound's Molecular Structure
A retrosynthetic analysis of 3-benzyl-2-methyltridecan-2-amine allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process identifies key bond disconnections that form the basis of potential forward synthetic routes.
The primary disconnection points for this compound are the bonds to the nitrogen atom and the bonds to the chiral quaternary carbon (C2).
C-N Bond Disconnection: The most straightforward disconnection is the carbon-nitrogen bond. This leads to a tertiary carbocation or an equivalent electrophilic precursor and an ammonia (B1221849) equivalent. This approach points towards methods like reductive amination of a corresponding ketone.
C-C Bond Disconnections at the Stereocenter:
Disconnection of the methyl group: This suggests the addition of a methyl organometallic reagent to a suitable ketimine precursor.
Disconnection of the benzyl (B1604629) group: This approach is less common but could involve the reaction of a more complex organometallic reagent with a simpler imine.
Disconnection of the long alkyl chain: This would involve the addition of a decyl organometallic reagent to a smaller, benzyl- and methyl-containing precursor.
These disconnections highlight two main classes of precursors: ketones for reductive amination pathways and imines for addition or cyanation reactions.
The synthesis of the backbone of the molecule, which includes a long undecyl chain attached to a benzyl group, requires careful planning.
Building the Carbon Skeleton First: A plausible strategy involves constructing the parent ketone, 3-benzyl-2-methyltridecan-2-one, prior to the introduction of the amine group. This can be achieved through standard alkylation techniques. For instance, a multi-step synthesis could start from a long-chain ester, which is then elaborated to introduce the benzyl and methyl groups. Industrial processes for producing long-chain amines often start from fatty acid esters, which are converted to the corresponding amines. google.com
Convergent Synthesis: A convergent approach might involve the coupling of a benzyl-containing fragment with a long-chain alkyl fragment. For example, the Grignard reaction between a benzylmagnesium halide and a long-chain acyl chloride could be a key step in assembling the carbon framework.
Classical and Contemporary Approaches to Branched Amine Synthesis
The synthesis of α,α-disubstituted amines like this compound requires methods that can overcome the steric hindrance associated with the formation of a quaternary center adjacent to the nitrogen atom.
The Strecker synthesis is a classic method for producing α-amino acids and their derivatives. wikipedia.org By using a ketone instead of an aldehyde as the starting material, this method can be adapted to synthesize α,α-disubstituted amines. wikipedia.org
The general mechanism involves two main steps:
Formation of an α-aminonitrile from a ketone, ammonia, and a cyanide source. masterorganicchemistry.com
Hydrolysis of the nitrile group to a carboxylic acid, or in this case, reduction to the desired amine.
For the synthesis of this compound, the precursor would be 3-benzyl-2-methyltridecan-2-one. The reaction with ammonia and hydrogen cyanide would yield the corresponding α-aminonitrile. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would furnish the target primary amine.
| Strecker Synthesis Adaptation | Description |
| Starting Material | 3-Benzyl-2-methyltridecan-2-one |
| Reagents (Step 1) | Ammonia (NH₃), Hydrogen Cyanide (HCN) or a cyanide salt like KCN |
| Intermediate | 3-Benzyl-2-methyl-2-aminotridecanenitrile |
| Reagents (Step 2) | A reducing agent such as LiAlH₄ for nitrile reduction |
| Product | This compound |
One of the main challenges with ketones in the Strecker synthesis is that the reaction can be sluggish due to steric hindrance. nih.gov
Reductive amination is a powerful and widely used method for amine synthesis, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.comwikipedia.org For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source. acs.org
The process typically occurs in one pot, where the ketone first reacts with ammonia to form an imine intermediate in equilibrium. A reducing agent, selective for the imine over the ketone, then reduces the imine to the amine. masterorganicchemistry.com
Common reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com
Hydrogen gas with a metal catalyst (e.g., Ni, Pd/C) wikipedia.orgacs.org
| Reducing Agent | Advantages | Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones. | Toxicity of cyanide byproducts. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com | |
| H₂/Catalyst (e.g., Raney Nickel) | Often used in industrial settings; can be cost-effective. | May require higher pressures and temperatures. acs.org |
The direct reductive amination of the precursor ketone, 3-benzyl-2-methyltridecan-2-one, with ammonia and a suitable reducing agent represents a direct and efficient route to the target compound.
Producing an enantiomerically pure form of this compound requires an asymmetric synthetic approach, as the C2 carbon is a stereocenter. The synthesis of chiral α,α-disubstituted amines is a significant challenge due to the steric congestion around the forming stereocenter. rsc.org
Several strategies can be envisioned:
Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst. For instance, transition metal catalysts, such as those based on iridium or rhodium, with chiral ligands have been shown to be effective in the asymmetric reductive amination of ketones. nih.gov Enzymes, such as dehydrogenases, can also catalyze reductive amination with high stereospecificity. wikipedia.org
Addition to Chiral Imines or Iminium Ions: An alternative approach involves the diastereoselective addition of an organometallic reagent to a ketimine bearing a chiral auxiliary on the nitrogen atom. acs.org For example, a chiral auxiliary could be attached to the nitrogen of the imine derived from 3-benzyl-dodecan-2-one. The addition of a methyl Grignard reagent would then proceed with facial selectivity dictated by the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiopure amine.
Kinetic Resolution: A racemic mixture of this compound could be resolved through kinetic resolution. rsc.org This involves reacting the racemic amine with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiopure amine.
| Asymmetric Strategy | Methodology | Key Feature |
| Catalytic Asymmetric Reductive Amination | Use of a chiral transition metal catalyst (e.g., Ir, Rh) with ammonia and a reducing agent. | Direct formation of the chiral amine from the prochiral ketone. nih.gov |
| Chiral Auxiliary-Mediated Addition | Diastereoselective addition of an organometallic reagent to a ketimine bearing a removable chiral auxiliary. | High diastereoselectivity is often achievable. acs.org |
| Kinetic Resolution | Selective reaction of one enantiomer of the racemic amine with a chiral catalyst or reagent. | Separation of one enantiomer from a racemic mixture. rsc.org |
The development of practical methods for preparing optically pure α,α-disubstituted alkylamines remains an important area of research. acs.org
Asymmetric Synthesis Strategies for Enantiopure this compound
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-based methods are a classic yet reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the formation of a new stereocenter. For the synthesis of α-branched amines, auxiliaries can be attached to the nitrogen atom to guide the diastereoselective addition of nucleophiles to an imine or iminium ion intermediate. chemrxiv.org
Asymmetric Catalysis (e.g., organocatalysis, transition-metal catalysis)
Asymmetric catalysis offers a more elegant and atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov
Transition-Metal Catalysis: Transition-metal catalysis provides powerful tools for synthesizing chiral amines. rsc.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral ketimine is a highly efficient method. nih.govacs.org A hypothetical precursor for the target molecule, the ketimine derived from 3-benzyl-2-methyltridecan-2-one, could be hydrogenated using a chiral iridium, rhodium, or manganese catalyst to install the C2 stereocenter. nih.govnih.gov Recent advances have seen the rise of earth-abundant metal catalysts, such as manganese, which can effectively differentiate between sterically similar alkyl groups on a ketimine substrate, a feature highly relevant to the target's structure. nih.gov
Asymmetric Reductive Amination: This one-pot reaction combines a ketone, an amine source (like ammonia), and a reducing agent in the presence of a chiral catalyst. acs.orgnih.gov It bypasses the need to pre-form and isolate the imine intermediate. For the synthesis of this compound, 3-benzyltridecan-2-one would be the key ketone precursor. Chiral iridium complexes with phosphoramidite (B1245037) ligands have proven effective for the direct asymmetric reductive amination of a wide range of ketones. nih.gov
Asymmetric Addition to Imines: The addition of organometallic reagents to imines, catalyzed by a chiral metal complex, can effectively create α-tertiary amines. bohrium.com A strategy could involve the asymmetric addition of a benzylzinc or benzyl-Grignard reagent to an imine derived from 2-methyltridecan-2-amine, controlled by a chiral copper or other transition metal catalyst.
Organocatalysis: Metal-free organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze asymmetric transformations.
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids or N-triflylphosphoramides can activate imines towards nucleophilic attack. capes.gov.br These catalysts can promote reactions like the vinylogous Mannich reaction or the addition of various nucleophiles to generate chiral amines with high enantioselectivity. capes.gov.br
Amine C-H Functionalization: Recent breakthroughs have enabled the direct asymmetric α-C–H functionalization of alkyl amines. chemrxiv.org This strategy involves the in-situ formation of an N-arylidene amine (an aldimine), which is then deprotonated to form a nucleophilic carbanion. A chiral phase-transfer catalyst or organocatalyst can then direct the enantioselective reaction of this nucleophile with an electrophile. chemrxiv.orgresearchgate.net This approach could potentially be used to introduce the benzyl group at the C3 position of a 2-methyltridecan-2-amine precursor.
| Catalytic Method | Precursor Example | Catalyst Type | Potential Advantage |
| Asymmetric Hydrogenation | 3-Benzyl-2-methyltridecan-2-imine | Chiral Mn, Ir, or Rh complex | High efficiency, atom economy nih.gov |
| Asymmetric Reductive Amination | 3-Benzyltridecan-2-one | Chiral Ir-phosphoramidite | One-pot procedure nih.gov |
| Organocatalytic Mannich Reaction | N-arylidene-2-methyltridecan-2-amine | Chiral Ammonium (B1175870) Salt | Metal-free, direct C-H functionalization chemrxiv.org |
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods leverage the exquisite selectivity of enzymes to perform challenging chemical transformations. The synthesis of α-tertiary amines, a motif found in many pharmaceuticals, remains a challenge for traditional catalysis but is an area where biocatalysis is making significant inroads. nih.gov
Engineered flavin-dependent 'ene'-reductases (EREDs) have been shown to catalyze radical additions into oximes to prepare α-tertiary amines with high stereoselectivity. nih.gov A potential route to this compound could involve the enzymatic reduction of a precursor containing a C=N bond, where the enzyme's active site creates a chiral environment that dictates the stereochemical outcome. Another class of enzymes, transaminases, are widely used for the synthesis of chiral primary amines from ketones, although their application to sterically hindered tertiary amines is more challenging and would likely require significant protein engineering.
Exploration of Novel Reagents and Reaction Conditions
The quest for more efficient and selective synthetic methods continually drives the exploration of new reagents and reaction conditions.
Application of Iron-Mediated Allylic Substitutions for Stereocontrol
Iron, as an inexpensive and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed allylic substitution reactions have been developed as a cost-effective and selective alternative to methods using precious metals like palladium. organic-chemistry.org These reactions can be used to form C-N bonds with a high degree of regioselectivity and stereocontrol. organic-chemistry.orgresearchgate.net
A potential application in the synthesis of this compound would involve the reaction of an allylic precursor, such as an allylic alcohol or carbonate, with an appropriate nitrogen nucleophile. nih.govresearchgate.net For example, an iron catalyst could mediate the reaction between a chiral, non-racemic allylic carbonate and a benzylamine (B48309) derivative. A subsequent hydrogenation of the resulting allylic amine would deliver the saturated carbon backbone of the target molecule. The stereochemistry of the final product would be dependent on the stereochemistry of the starting allylic substrate and the mechanism of the iron-catalyzed amination (retention or inversion). organic-chemistry.org
Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Modern cross-coupling reactions are indispensable for assembling complex molecular architectures from simpler, readily available building blocks.
Carbon-Nitrogen Bond Formation: The formation of the tertiary amine moiety is a critical step. While classical methods exist, modern coupling reactions offer milder and more functional-group-tolerant alternatives.
Buchwald-Hartwig and Chan-Lam Couplings: The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling are premier methods for forming C-N bonds. organic-chemistry.org While traditionally used for aryl amines, their scope has been expanded to include alkyl amines. These reactions could be envisioned for coupling a complex alkyl halide or boronic acid precursor with a suitable amine.
Reductive Coupling: A novel iron-catalyzed reductive coupling of nitroarenes with alkyl halides provides a direct, single-step route to N-alkylated aryl amines, tolerating a wide array of functional groups. nih.gov While the target is an alkylamine, analogous iron-catalyzed reductive couplings starting from nitroalkane precursors could be a potential future direction.
Cross-Dehydrogenative Coupling (CDC): This atom-economical strategy forms a C-N bond directly from a C-H and an N-H bond, eliminating the need for pre-functionalized substrates. researchgate.netcdnsciencepub.com
Carbon-Carbon Bond Formation: The assembly of the carbon skeleton, particularly the attachment of the benzyl group or the connection of the long alkyl chain, relies on robust C-C bond-forming reactions.
Suzuki and Negishi Couplings: Palladium- or nickel-catalyzed Suzuki and Negishi reactions are highly effective for coupling alkyl or benzyl halides with organoboron or organozinc reagents, respectively. chemistry.coachorganic-chemistry.org A plausible disconnection for the target molecule's carbon skeleton involves coupling an 11-carbon chain (undecyl) with a functionalized 3-benzyl-2-methylpropane unit. For example, a nickel-catalyzed Suzuki reaction could couple an undecyl boronic acid with a halide precursor of the amine head group. organic-chemistry.org
Decarboxylative Coupling: A recently developed method allows for the formal cross-coupling of alkyl amines (pre-activated as pyridinium (B92312) salts) and aryl carboxylic acids to form C(sp³)–C(sp²) bonds, providing a novel way to unite amine and acid building blocks. acs.org
| Coupling Reaction | Bond Formed | Key Reagents | Potential Application |
| Buchwald-Hartwig | C-N | Pd catalyst, phosphine (B1218219) ligand, base | Coupling of a halide precursor with an amine. |
| Suzuki Coupling | C-C | Pd or Ni catalyst, organoborane, base | Assembly of the carbon skeleton. organic-chemistry.org |
| Negishi Coupling | C-C | Pd or Ni catalyst, organozinc reagent | Alternative for carbon skeleton assembly. organic-chemistry.org |
| Iron-Catalyzed Reductive Coupling | C-N | Fe catalyst, silane (B1218182) reductant, alkyl halide | Direct amination from a nitro precursor. nih.gov |
Catalyst-Free Imine Condensation and Aromatization Pathways for Benzylamines
The formation of an imine (Schiff base) is a frequent intermediate step in amine synthesis, typically formed by the condensation of a primary amine and a carbonyl compound. While often acid- or base-catalyzed, this reaction can also proceed efficiently without any catalyst, particularly when water is removed from the system, for example, by using a vacuum. scirp.orgscirp.org This approach offers a green and straightforward method for generating imine precursors needed for subsequent asymmetric additions or reductions. For the target molecule, a catalyst-free condensation of a ketone like 3-benzyltridecan-2-one with ammonia could generate the necessary imine for an asymmetric hydrogenation step.
Recent research has also highlighted photo-oxidative methods for imine synthesis. For instance, a palladium-metalated porous coordination network (PCN) can catalyze the aerobic photo-oxidative cross-condensation of anilines with benzylic amines to selectively form imines under mild conditions with blue light irradiation. acs.orgacs.org While this specific system involves anilines, the principle of photocatalytic oxidative coupling of amines represents a modern approach to imine formation that avoids stoichiometric reagents. rsc.org The term "aromatization pathways for benzylamines" is likely a misnomer in this context, as the benzylamine nitrogen is aliphatic. It more plausibly refers to reactions involving the synthesis of benzylamine precursors or cross-condensation reactions that lead to imines, which are key intermediates in the synthesis of more complex amines. acs.orgnih.gov
Purification and Isolation Techniques for Complex Amine Compounds
The purification of complex, high-molecular-weight amines like this compound is often complicated by their basicity and potential for strong interactions with stationary phases in chromatography. biotage.com The presence of a tertiary amine functionality can lead to tailing and poor resolution on standard silica (B1680970) gel columns due to acid-base interactions with the acidic silanol (B1196071) groups. biotage.com Therefore, specialized techniques are often required to achieve high purity.
Chromatographic Methods
Column chromatography remains a fundamental purification technique, but modifications are often necessary for basic compounds.
Normal-Phase Chromatography with Amine Additives: To mitigate the interaction between the basic amine and acidic silica gel, a small amount of a volatile amine, such as triethylamine (B128534) or ammonia, is often added to the mobile phase. biotage.com This competes with the target compound for binding to the active sites on the silica, resulting in improved peak shape and separation.
Amine-Functionalized Silica Gel: An alternative to mobile phase additives is the use of a stationary phase where the silica surface has been chemically modified with amino groups (amine-functionalized silica). biotage.com This creates a less acidic environment and reduces the strong interactions that cause peak tailing.
Reversed-Phase Chromatography: For highly lipophilic amines, reversed-phase chromatography can be an effective purification method. By adjusting the pH of the mobile phase to be alkaline, the amine remains in its free-base form, increasing its retention and allowing for separation based on hydrophobicity. biotage.com
Non-Chromatographic Methods
Acid-Base Extraction: This classical technique takes advantage of the basicity of the amine. The crude product mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and partition into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the free amine extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.
Salt Precipitation and Recrystallization: Formation of a salt with a suitable acid (e.g., hydrochloric acid, oxalic acid) can facilitate purification by precipitation. chemicalforums.com If the resulting salt has favorable crystallization properties, it can be purified by recrystallization from an appropriate solvent system. The pure amine can then be regenerated by treatment with a base. A notable development in this area is the use of trichloroacetic acid (TCA) for the precipitation of amines; the resulting TCA salt can be heated to liberate the free amine along with volatile byproducts. beilstein-journals.org
The choice of purification method will depend on the specific impurities present, the scale of the reaction, and the physical properties of this compound. A combination of these techniques is often employed to achieve the desired level of purity.
Table of Purification Techniques for Complex Amines
| Purification Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Normal-Phase Chromatography with Amine Additives | Neutralizes acidic sites on silica gel, reducing peak tailing. biotage.com | Simple to implement; uses standard silica gel. | Can be difficult to completely remove the amine additive. |
| Amine-Functionalized Silica Gel Chromatography | The stationary phase is less acidic, minimizing strong interactions with basic compounds. biotage.com | Excellent peak shape; avoids mobile phase additives. | More expensive than standard silica gel. |
| Reversed-Phase Chromatography (alkaline pH) | Increases retention of the free-base form of the amine, allowing for separation based on hydrophobicity. biotage.com | Highly effective for lipophilic amines; good resolution. | Requires pH control of the mobile phase; potential for column degradation at high pH. |
| Acid-Base Extraction | Selective partitioning of the basic amine between acidic aqueous and organic phases. youtube.com | Inexpensive; effective for removing non-basic impurities. | Less effective for separating amines from other basic impurities; can be labor-intensive. |
| Salt Precipitation and Recrystallization | Formation of a crystalline salt allows for purification by recrystallization. chemicalforums.com | Can provide very high purity; scalable. | Dependent on the formation of a suitable crystalline salt; may not be applicable to all amines. |
Chemical Reactivity and Mechanistic Investigations of 3 Benzyl 2 Methyltridecan 2 Amine
Reactivity of the Amine Functional Group
The primary amine group is the most reactive site in the 3-Benzyl-2-methyltridecan-2-amine molecule, governing its nucleophilic and basic properties.
The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the steric hindrance imposed by the adjacent quaternary carbon (C2) and the bulky benzyl (B1604629) group at C3 significantly modulates its reactivity. This steric congestion impedes the approach of electrophiles to the nitrogen atom, thereby reducing its nucleophilicity compared to less hindered primary amines.
The basicity of the amine is also influenced by these steric factors, although to a lesser extent than its nucleophilicity. The pKa value of the conjugate acid of a sterically hindered amine is typically slightly lower than that of a comparable unhindered amine due to less effective solvation of the corresponding ammonium (B1175870) cation.
Despite the steric hindrance, the amine group of this compound can undergo typical reactions of primary amines, such as salt formation and conversion to various derivatives.
Salt Formation: As a base, this compound readily reacts with acids to form ammonium salts. This reaction is fundamental to its purification and handling.
Amide Formation: The amine can be acylated to form amides. This transformation typically requires reaction with an acylating agent such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. youtube.comnih.gov The reaction of benzylamines with carboxylic acids to form N-benzylamides is a well-documented process. nih.gov For instance, various N-benzyl-2-arylacetamides have been synthesized in very good yields. nih.gov The direct amidation can be achieved using reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃), which has been shown to be effective for a wide range of carboxylic acids and amines. nih.gov
Carbamate (B1207046) Formation: Carbamates can be synthesized from this compound through several methods. A common approach involves the reaction of the amine with a chloroformate. Alternatively, a three-component coupling of the amine, carbon dioxide, and an electrophile in the presence of a base like cesium carbonate can afford carbamates under mild conditions. google.comorganic-chemistry.org This method is noted for its efficiency and for proceeding without racemization of chiral substrates. organic-chemistry.org The use of renewable C1 reactants, such as 4-propylcatechol (B1198796) carbonate, also provides a pathway to carbamate synthesis. uantwerpen.be
Table 1: Representative Reactions of the Amine Functional Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Salt Formation | HCl, H₂SO₄, etc. | Ammonium Salt |
| Amide Formation | RCOCl, (RCO)₂O, or RCOOH + coupling agent | N-substituted Amide |
| Carbamate Formation | R-OCOCl or CO₂, R'-X, Base | N-substituted Carbamate |
Transformations Involving the Benzyl Moiety
The benzyl group in this compound can also participate in chemical transformations, although it is generally less reactive than the amine group.
The benzylic position is susceptible to free radical halogenation, particularly with N-bromosuccinimide (NBS) under radical initiation, which would lead to the introduction of a bromine atom at the benzylic carbon. khanacademy.org This benzylic halide can then undergo nucleophilic substitution reactions. khanacademy.org Additionally, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, though the conditions required might also affect the amine functionality. The directing effects of the alkyl substituent on the benzene (B151609) ring would favor substitution at the ortho and para positions.
Insufficient Information for Article Generation
A comprehensive search for the chemical compound "this compound" has revealed a significant lack of published scientific literature. There is no available data regarding its chemical reactivity, including electrophilic aromatic substitution reactions, oxidative and reductive transformations, or functionalization of its aliphatic chain. Furthermore, no mechanistic investigations, such as the elucidation of transition states or intermediates, have been documented for this specific molecule.
The provided outline requests detailed research findings and data tables for these specific topics. Without any primary research or scholarly articles on "this compound," it is impossible to generate a scientifically accurate and informative article that adheres to the user's strict requirements.
An entry for a structurally related compound, "3-benzyl-N-ethenyl-2-methyltridecan-2-amine," exists in the PubChem database. nih.gov However, this entry also lacks the specific experimental data required to fulfill the article's outline.
General principles of organic chemistry could be used to predict the hypothetical reactivity of the functional groups present in the molecule (a benzyl group, a long alkyl chain, and a tertiary amine). For instance, the benzene ring would be expected to undergo electrophilic aromatic substitution. oneonta.eduuci.edumasterorganicchemistry.compressbooks.pubyoutube.com The long aliphatic chain could potentially be functionalized, and the tertiary amine has its own characteristic reactions. mnstate.edulibretexts.org However, such a discussion would be purely speculative and would not constitute the "Detailed research findings" requested.
Similarly, while there is extensive literature on reactions such as cyclization and mechanistic studies for other benzylamine (B48309) derivatives, organic-chemistry.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net this information cannot be directly and accurately applied to the specific and unstudied molecule .
Therefore, due to the absence of specific research on "this compound," the generation of the requested article with the specified level of detail and scientific accuracy is not possible at this time.
Mechanistic Pathways of Key Reactions
Role of Solvents and Additives in Reaction Outcomes
Currently, there is a notable absence of specific research in the public domain detailing the role of solvents and additives in the chemical reactions of this compound. Extensive searches of scientific literature and chemical databases have not yielded studies focused on this particular compound.
However, by examining research on analogous, structurally related compounds, specifically other benzylamines and long-chain alkylamines, general principles regarding the influence of solvents and additives on their reactivity can be inferred. This section provides an overview of these principles, which may offer insights into the potential behavior of this compound in various reaction environments. It is crucial to emphasize that the following discussion is based on related compounds and not on direct studies of this compound.
In the context of reactions involving amines, solvents can significantly impact reaction rates, yields, and even the nature of the products formed. The polarity, proticity, and coordinating ability of the solvent are key factors. For instance, in the reaction of benzylamines with carbon dioxide, the solvent choice is critical in determining the product distribution. mdpi.com
Table 1: Effect of Solvent on the Reaction of Benzylamines with CO₂
| Solvent Type | Solvent(s) | Primary Product | Observation |
|---|---|---|---|
| Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane | Ammonium carbamate | The product often precipitates from the solution. mdpi.com |
Additives, including bases and catalysts, play a pivotal role in directing the course of amine reactions. The addition of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can alter the product of the reaction between a benzylamine and CO₂ in a solvent like acetonitrile, leading to the formation of an amidinium benzylcarbamate. mdpi.com
In N-alkylation reactions of amines with alcohols, which is a common transformation, both the solvent and basic additives are crucial for the reaction's success. For example, the N-alkylation of anilines with benzyl alcohol has been effectively carried out in a non-polar solvent like toluene (B28343) with the presence of a strong base such as potassium tert-butoxide (t-BuOK). nih.gov The base is essential for the catalytic cycle, which often involves a "borrowing hydrogen" mechanism. organic-chemistry.org
Table 2: Typical Solvents and Additives in N-Alkylation of Amines with Alcohols
| Reaction Type | Solvent | Additive (Base) | Catalyst Type |
|---|---|---|---|
| N-alkylation | Toluene | Potassium tert-butoxide (t-BuOK) | Manganese pincer complexes nih.gov |
| N-alkylation | Dioxane | - | Iridium complexes |
The steric hindrance around the nitrogen atom in this compound, a secondary amine with bulky substituents, would likely influence its reactivity and the choice of effective solvents and additives. Sterically hindered amines may require more forcing reaction conditions or more specific catalytic systems to achieve high conversion.
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H NMR or ¹³C NMR data for 3-Benzyl-2-methyltridecan-2-amine could be located.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Specific chemical shifts and coupling constants for the protons in this compound are not available in the scientific literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum, which would be instrumental in confirming the carbon framework of the molecule, has not been documented in available resources.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
There are no published studies detailing the use of 2D NMR techniques to elucidate the structure of this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Specific mass spectrometry data for this compound is absent from the reviewed literature.
High-Resolution Mass Spectrometry (HRMS)
No HRMS data, which would provide the exact mass and confirm the molecular formula, could be found for this compound.
Electrospray Ionization (ESI-MS)
There are no available ESI-MS spectra to detail the fragmentation pattern of this compound under these ionization conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
No published IR spectroscopy data for this compound could be located. This analytical technique would be crucial for identifying the characteristic vibrational frequencies of its functional groups, such as the N-H stretching of the amine group, C-H stretching of the alkyl and benzyl (B1604629) groups, and C=C stretching of the aromatic ring.
X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)
There is no evidence of this compound having been successfully crystallized and analyzed by X-ray diffraction. This method would be the definitive way to determine its precise three-dimensional atomic arrangement, bond lengths, bond angles, and, if chiral, its absolute stereochemistry.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)
As a chiral molecule, this compound would be expected to exhibit optical activity. However, no data on its specific optical rotation or other chiroptical properties, such as circular dichroism, have been reported. These measurements are essential for characterizing the enantiomeric or diastereomeric nature of the compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of 3-Benzyl-2-methyltridecan-2-amine. These methods solve the Schrödinger equation for the molecule, offering a detailed picture of its behavior.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-31G*, can predict its most stable three-dimensional arrangement. These calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and electronic properties. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a Stabilized Conformer of this compound using DFT
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C-N (amine) | ~1.47 Å |
| C-C (alkyl chain) | ~1.54 Å | |
| C-C (benzyl) | ~1.39 Å | |
| Bond Angle | C-N-C | ~112° |
| H-N-H | ~107° | |
| C-C-C (alkyl) | ~112° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Note: The values in this table are illustrative and based on typical results for similar N-benzylated long-chain amines. Actual calculated values would be specific to the lowest energy conformer of the molecule.
Conformational Analysis and Energy Landscapes
Due to the flexibility of the tridecane (B166401) chain and the rotational freedom around the C-N and C-C single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. researchgate.net
By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. This analysis helps identify the most likely shapes the molecule will adopt at a given temperature. For N-benzylated amines, specific conformations around the benzyl-to-nitrogen bond are often of interest. colostate.edu
Table 2: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 | Extended alkyl chain, anti-benzyl | 0.00 | 75 |
| 2 | Gauche alkyl chain, anti-benzyl | 1.20 | 15 |
| 3 | Extended alkyl chain, gauche-benzyl | 2.50 | 8 |
| 4 | Folded alkyl chain, gauche-benzyl | 3.80 | 2 |
Note: This table presents a hypothetical energy landscape to illustrate the concept. The actual number and relative energies of conformers would be determined through detailed computational scans.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding of each nucleus. comporgchem.com These theoretical shieldings can then be converted into predicted chemical shifts.
Comparing these predicted shifts with experimental data can help confirm the molecule's structure and assign the signals in the NMR spectrum. This is particularly useful for complex molecules with many overlapping signals. nih.govwikipedia.org
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (amine-bearing) | ~55.8 | ~56.2 |
| Benzyl (B1604629) CH₂ | ~45.2 | ~45.5 |
| C1 (methyl on C2) | ~24.5 | ~24.9 |
| C3 | ~40.1 | ~40.4 |
| Benzyl C (ipso) | ~140.3 | ~140.7 |
Note: The values are representative examples based on analogous structures. The accuracy of prediction depends on the level of theory and solvent models used.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule's preferred states, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.
Analysis of Dynamic Behavior and Conformational Flexibility
For a molecule with a long alkyl chain like this compound, MD simulations can reveal the dynamic nature of its conformational flexibility. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can observe transitions between different conformations and understand the timescales of these movements. acs.org This provides a more realistic picture of the molecule's behavior in a dynamic environment than a static conformational analysis alone.
Interaction with Solvent Models
The behavior of this compound can be significantly influenced by its environment, particularly when in a solution. MD simulations are well-suited to study these interactions by explicitly including solvent molecules (like water or an organic solvent) in the simulation box. tandfonline.com
These simulations can show how solvent molecules arrange themselves around the amine and the long hydrocarbon tail, a key factor in understanding its solubility and interfacial behavior. The simulations can also reveal the nature and lifetime of hydrogen bonds between the amine group and protic solvent molecules. ulisboa.pturegina.ca
In Silico Studies of Biological Interactions (Excluding Efficacy/Toxicity/Dosage/Human Data)
In the absence of direct experimental data, computational methods serve as a powerful tool to predict and analyze the potential biological interactions of a compound like this compound. These in silico techniques provide insights into how the molecule might interact with various protein targets at a molecular level, guiding further experimental research.
Molecular Docking Simulations with Protein Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve simulating its interaction with the binding sites of various biologically relevant proteins, such as enzymes or receptors. The process requires high-resolution 3D structures of the target proteins, which are often obtained from crystallographic or NMR studies and deposited in protein data banks.
The flexible tridecane chain and the benzyl group of the compound would be allowed to adopt various conformations to find the best possible fit within the protein's binding pocket. The quality of the fit is evaluated using a scoring function, which estimates the binding energy. For instance, studies on other benzyl-containing compounds have successfully used molecular docking to predict interactions with targets like the colchicine (B1669291) binding site of tubulin. researchgate.net In a hypothetical docking study of this compound, various potential protein targets would be selected based on structural similarities to known ligands or therapeutic areas of interest.
Ligand-Protein Interaction Profiling
Following a molecular docking simulation, a detailed analysis of the interactions between the ligand (this compound) and the protein target is conducted. This profiling identifies the specific types of non-covalent interactions that stabilize the complex. These interactions can include:
Hydrogen Bonds: The amine group in this compound could act as a hydrogen bond donor, while the aromatic ring of the benzyl group could potentially accept hydrogen bonds.
Hydrophobic Interactions: The long alkyl (tridecane) chain and the benzyl group would be expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals Forces: These are general attractive or repulsive forces between molecules.
Pi-Interactions: The aromatic benzyl ring can participate in pi-pi stacking or pi-cation interactions with appropriate residues of the protein.
For example, in studies of other complex molecules, specific hydrogen bonds between a ligand's functional groups and key amino acid residues like asparagine or lysine (B10760008) within a receptor have been identified as crucial for binding. researchgate.net A similar detailed interaction map would be generated for this compound with its putative targets.
Prediction of Binding Modes and Affinities
The primary outputs of molecular docking are the prediction of the most likely binding poses (modes) of the ligand within the protein's active site and an estimation of the binding affinity. Binding affinity is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction.
Different docking algorithms and scoring functions might be employed to increase the reliability of the predictions. For instance, induced-fit docking (IFD) can be used to account for the flexibility of the protein's binding site upon ligand entry. The predicted binding affinities for this compound against a panel of different proteins would help in prioritizing which protein targets are most likely to be affected by this compound.
Below is a hypothetical data table illustrating how such results would be presented.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Enzyme A | -8.5 | TYR 123, LEU 245, PHE 356 |
| Receptor B | -7.2 | ASP 89, VAL 167, TRP 310 |
| Transporter C | -6.8 | ILE 55, ALA 201, MET 204 |
Structure-Activity Relationship (SAR) Derivation from Computational Models
By computationally creating and docking a series of virtual analogs of this compound, it is possible to derive a structure-activity relationship (SAR). This involves systematically modifying parts of the molecule—for instance, changing the length of the alkyl chain, substituting the benzyl group, or altering the amine functionality—and then re-evaluating the binding affinity for a specific protein target.
The resulting data can be used to build a computational SAR model. Such models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can highlight which chemical features are critical for binding. researchgate.net For example, a model might reveal that increasing the length of the alkyl chain enhances hydrophobic interactions and improves binding affinity up to a certain point, or that adding an electron-withdrawing group to the benzyl ring strengthens interactions with a particular residue. These insights are invaluable for designing more potent and selective molecules.
A hypothetical SAR table for analogs of this compound is shown below.
| Compound Modification | Predicted Change in Binding Affinity (kcal/mol) | Rationale |
| Shorten alkyl chain to C10 | +1.2 (Weaker) | Reduced hydrophobic contact |
| Add hydroxyl to benzyl ring | -0.8 (Stronger) | Forms new hydrogen bond with SER 92 |
| Replace benzyl with phenyl | +0.5 (Weaker) | Loss of conformational flexibility |
Exploration of Molecular Interactions in Biological Systems in Vitro Investigations Only
Investigation of Antioxidant Activity Mechanisms (in vitro models)
There is no available research on the antioxidant capabilities of 3-Benzyl-2-methyltridecan-2-amine.
Radical Scavenging Assays (e.g., DPPH, ABTS)
No studies have been published that assess the ability of this compound to scavenge free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Consequently, no data on its potential IC50 values or comparative efficacy against standard antioxidants is available.
Ferrous Ion Chelation Studies
The capacity of this compound to chelate ferrous ions (Fe²⁺), a key mechanism of antioxidant action, has not been investigated in any published research.
Enzyme Modulation Studies (in vitro)
There is no information regarding the effect of this compound on any enzyme systems.
Inhibition or Activation of Specific Enzyme Systems (e.g., acetylcholinesterase)
No in vitro studies have been performed to determine if this compound can inhibit or activate enzymes of therapeutic interest, such as acetylcholinesterase.
Mechanistic Enzymatic Investigations
As there are no primary findings of enzyme modulation, no mechanistic studies on the mode of interaction (e.g., competitive, non-competitive inhibition) have been conducted.
Receptor Binding Studies (in vitro)
The affinity of this compound for any biological receptors has not been evaluated in the scientific literature. Therefore, no data on its potential to act as a ligand for any known receptor is available.
Competitive Binding Assays
Competitive binding assays are a fundamental method to determine the affinity of a ligand (in this case, a compound like this compound) for a specific receptor or binding site. nanotempertech.com This is achieved by measuring how effectively the compound competes with a known, often labeled, ligand for the same binding site. nanotempertech.com The concentration at which the test compound displaces 50% of the labeled ligand is known as the EC50 value, from which the inhibitory constant (Ki) can be calculated to quantify binding affinity. nanotempertech.com
While specific competitive binding assay data for this compound is not currently available in published literature, this technique has been successfully applied to other benzylamine-based ligands. For instance, such assays have been instrumental in the discovery of ligands for the PreQ1 riboswitch and in characterizing the binding of molecules to neuromelanin. biorxiv.orgnih.gov For a compound like this compound, this methodology would be invaluable in identifying its potential molecular targets.
Ligand-Receptor Interaction Profiling
Ligand-receptor interaction profiling provides a more detailed picture of how a compound binds to its target. Techniques like bioluminescence resonance energy transfer (BRET) can be employed to monitor these interactions in live cells and in real time. nih.gov This can reveal not only the binding event itself but also ligand-induced conformational changes in the receptor and the formation of receptor heteromers. nih.gov
Studies on other benzylamine-derived ligands have utilized X-ray crystallography to visualize the binding pose within the active site of enzymes like complement Factor D, a serine protease. nih.gov This has revealed that some benzylamine (B48309) moieties can bind to the S1 pocket of the enzyme, forming key interactions with amino acid residues such as Asp189. nih.gov Such detailed profiling for this compound would be essential to understand its mechanism of action at a molecular level.
Investigation of Anti-inflammatory Pathways (in vitro cellular models)
The anti-inflammatory potential of novel compounds is often first assessed using in vitro cellular models. These studies typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the compound on the subsequent inflammatory response.
Modulation of Inflammatory Mediators (e.g., NO, cytokines in cell lines)
A key aspect of the inflammatory response is the production of signaling molecules known as cytokines. A study on the structurally related compound, N-benzyl-N-methyldecan-1-amine (BMDA), investigated its effects on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in LPS-stimulated THP-1 human monocytic cells. frontiersin.orgnih.gov Pretreatment with BMDA was found to inhibit the production of these pro-inflammatory cytokines in a concentration-dependent manner. frontiersin.orgnih.gov
| Compound | Cell Line | Stimulant | Mediator | Concentration | % Inhibition |
| N-benzyl-N-methyldecan-1-amine (BMDA) | THP-1 | LPS | TNF-α | 4 µM | p < 0.05 |
| N-benzyl-N-methyldecan-1-amine (BMDA) | THP-1 | LPS | IL-1β | 2 µM | p < 0.01 |
| N-benzyl-N-methyldecan-1-amine (BMDA) | THP-1 | LPS | IL-1β | 4 µM | p < 0.01 |
| Data is qualitative, indicating statistical significance rather than a direct percentage of inhibition. |
Signaling Pathway Analysis (e.g., MAPK, NF-κB in cell lines)
To understand the mechanism behind the reduction in inflammatory mediators, researchers often investigate the upstream signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory process.
In the same study on BMDA, it was observed that the compound could block the phosphorylation, and thus the activation, of c-jun N-terminal kinase (JNK) and p38 MAPK in LPS-stimulated THP-1 cells. frontiersin.orgnih.gov Furthermore, BMDA was shown to inhibit the phosphorylation of the NF-κB p65 subunit, preventing its activation. frontiersin.org These findings suggest that the anti-inflammatory effects of BMDA are mediated through the downregulation of these key signaling pathways. frontiersin.orgnih.gov
Antimicrobial Activity against Pathogenic Strains (in vitro assays)
The potential of new chemical entities as antimicrobial agents is of significant interest in the face of rising antibiotic resistance. The in vitro antibacterial activity of compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against various pathogenic strains.
Antibacterial Activity (e.g., E. coli, S. aureus)
While direct antibacterial data for this compound is not available, studies on related benzylidene and benzamide (B126) derivatives have shown activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.govnih.gov For example, certain 2-benzylidene-3-oxobutanamide derivatives have demonstrated moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds also showed mild activity against E. coli. nih.gov Another study on 3-benzylamide derivatives reported good activity against several Gram-positive bacteria, including S. aureus. nih.gov
| Compound Type | Bacterial Strain | Activity Level |
| (Z)-2-benzylidene-3-oxobutanamide derivatives | Staphylococcus aureus-MRSA | Moderate to Very Good |
| (Z)-2-benzylidene-3-oxobutanamide derivatives | Escherichia coli | Mild |
| 3-benzylamide derivatives | Staphylococcus aureus | Good |
These findings in structurally related compounds suggest that this compound may also possess antibacterial properties worthy of investigation.
Antifungal Activity (e.g., C. albicans)
No published studies were found that investigated the antifungal activity of this compound against Candida albicans or any other fungal species in vitro.
Anti-Mycobacterium Tuberculosis Evaluation (in vitro)
There are no available research articles or data on the in vitro evaluation of this compound for activity against Mycobacterium tuberculosis.
Investigations into Structure-Activity Relationships for Molecular Interactions (in vitro)
No studies concerning the structure-activity relationships of this compound have been published.
Future Research Directions and Potential Academic Applications
Development of Analogues and Derivatives for Structure-Function Studies
A systematic exploration of the structure-activity relationships (SAR) of 3-Benzyl-2-methyltridecan-2-amine is a critical first step in understanding its potential. The synthesis and evaluation of a library of analogues will provide crucial insights into how structural modifications influence its chemical and biological properties. nih.govnih.gov Key modifications could include:
Varying the length of the tridecane (B166401) chain: Altering the lipophilicity of the molecule could significantly impact its interactions with biological membranes and protein targets.
Modifying the benzyl (B1604629) group: Introducing substituents on the aromatic ring could modulate electronic properties and create new interaction points.
Altering the substituents on the amine: Converting the primary amine to secondary or tertiary amines, or to amides, could fine-tune its basicity and hydrogen bonding capacity. nih.gov
These systematic variations will help to build a comprehensive SAR profile, guiding the design of more potent and selective compounds for specific applications. nih.govnih.gov
Investigation of Stereoisomeric Effects on Chemical and Biological Activities
Chirality is a fundamental aspect of molecular recognition in biological systems. enamine.netnih.gov The presence of a quaternary stereocenter at the C2 position and a second stereocenter at the C3 position in this compound means that four possible stereoisomers exist. It is highly probable that these stereoisomers will exhibit different biological activities, metabolic profiles, and toxicities. nih.govbiomedgrid.comresearchgate.net
Future research should focus on:
Asymmetric synthesis or chiral separation: Developing methods to isolate or synthesize each stereoisomer in high purity is essential. nih.gov
Stereospecific biological evaluation: Each enantiomer and diastereomer should be independently tested to determine its specific pharmacological profile. nih.gov It is common for one enantiomer of a chiral drug to be active while the other is inactive or even toxic. biomedgrid.com
Computational modeling: Molecular modeling studies can help to elucidate the molecular basis for the observed stereoselectivity in biological interactions. nih.govmdpi.com
Understanding the role of stereochemistry will be crucial for developing this compound for any potential therapeutic application, as regulatory agencies often require the development of single-enantiomer drugs. enamine.net
Application of the Compound as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are valuable intermediates in the synthesis of pharmaceuticals and natural products. nih.gov The unique structure of this compound makes it an attractive chiral building block for the construction of more complex molecules. nih.gov Its well-defined stereochemistry could be transferred to new products through various chemical transformations.
Potential applications include:
Asymmetric catalysis: The amine could serve as a chiral ligand for metal catalysts in asymmetric reactions. nih.gov
Chiral auxiliaries: The amine could be used to control the stereochemical outcome of reactions on other molecules.
Synthesis of novel bioactive compounds: The lipophilic tridecane chain and the chiral core could be incorporated into new chemical entities with unique biological properties.
The development of efficient methods to synthesize and utilize this chiral amine as a building block could significantly expand the toolbox of synthetic chemists. acs.org
Elucidation of Detailed Molecular Mechanisms in Relevant Model Systems
Should initial screenings reveal significant biological activity, the next critical step is to understand its mechanism of action. Bioactive amines can interact with a wide range of biological targets, including enzymes, receptors, and ion channels. scirp.orgnih.gov
Research in this area should involve:
Target identification studies: Techniques such as affinity chromatography, and proteomics can be used to identify the specific protein targets of the compound.
Biochemical and biophysical assays: Once a target is identified, detailed in vitro assays can be used to characterize the binding affinity and functional effects of the compound.
Cell-based assays: Investigating the effects of the compound in relevant cell models can provide insights into its cellular mechanism of action and potential therapeutic effects. nih.gov
A thorough understanding of the molecular mechanism is fundamental for the rational design of improved analogues and for predicting potential on-target and off-target effects. researchgate.net
Integration with Advanced Materials Science Research (e.g., ligand for catalysis)
The properties of this compound also make it a candidate for applications in materials science. Long-chain aliphatic amines are known to function as surfactants and can be used as catalysts or ligands in various chemical processes. acs.orgcanada.ca
Potential research directions include:
Ligand for catalysis: The amine could be used as a ligand to stabilize metal nanoparticles or to form catalytically active metal complexes. acs.org The long aliphatic chain could provide solubility in nonpolar media, while the amine and benzyl groups provide coordination sites.
Surface modification: The compound could be used to modify the surface properties of materials, for example, by forming self-assembled monolayers.
Development of novel functional materials: The unique combination of a chiral center, a long hydrocarbon tail, and an amino group could be exploited to create new materials with interesting optical, electronic, or self-assembly properties. For instance, long aliphatic chains have been incorporated into lanthanide complexes to influence their magnetic and luminescent properties. academie-sciences.frresearchgate.net
The exploration of this compound in materials science could lead to the development of new catalysts, sensors, or other advanced materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 3-Benzyl-2-methyltridecan-2-amine with high purity?
- Methodological Answer : The synthesis of branched alkylbenzylamines like this compound typically involves nucleophilic substitution or reductive amination. For example, benzylamine derivatives are often synthesized under controlled conditions (e.g., temperature, solvent polarity) to optimize steric outcomes. Continuous flow reactors may enhance yield consistency and purity by minimizing side reactions, as seen in analogous syntheses of benzylamine compounds . Purification via column chromatography or recrystallization is recommended, with reaction progress monitored by TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : H and C NMR to identify alkyl chain branching and benzyl group integration.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (, expected MW: 303.5 g/mol).
- IR Spectroscopy : To detect amine N-H stretches (~3300 cm) and aromatic C-H bends.
Cross-referencing with computational simulations (e.g., DFT for NMR shifts) can resolve ambiguities in stereochemistry.
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Alkylbenzylamines are prone to oxidation and moisture absorption. Store under inert gas (argon/nitrogen) at -20°C in amber glass vials. Regular stability assays (e.g., HPLC purity checks every 6 months) are advised. For analogs like benzyl(2,2,2-trifluoroethyl)amines, decomposition under light exposure has been documented, necessitating dark storage .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its reactivity in catalytic systems?
- Methodological Answer : The branched 2-methyl group introduces steric hindrance, potentially slowing nucleophilic attack at the amine center. Computational modeling (e.g., molecular docking or DFT) can predict reactivity trends. For example, trifluoromethyl groups in related compounds reduce electron density at the amine, altering ligand-metal interactions in catalysis . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is critical.
Q. What strategies can resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity often stem from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Purity Validation : Use orthogonal methods (HPLC, LC-MS) to exclude confounding impurities.
- Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, academic journals) while accounting for batch-to-batch variability. For example, inconsistencies in benzothiazole-amine bioactivity were resolved by isolating enantiomers and testing individually .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : The secondary amine group allows for derivatization via:
- Acylation : React with acyl chlorides to form amide prodrugs.
- Mannich Reactions : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility.
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation.
In benzylamine analogs, trifluoromethyl groups have been used to tune lipophilicity for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
